2-Acetamidothiophene-3-carboxamide is an organic compound classified as a thiophene derivative, which is characterized by a five-membered ring containing sulfur. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly against certain parasitic infections. The compound's structure includes an acetamido group and a carboxamide functional group, making it versatile for various chemical reactions and applications in scientific research.
2-Acetamidothiophene-3-carboxamide belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The compound is further classified based on its functional groups, including amides and carboxamides, which influence its reactivity and interaction with biological systems.
The synthesis of 2-acetamidothiophene-3-carboxamide typically involves the acylation of thiophene derivatives. One common method includes the reaction of thiophene with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted under reflux conditions using organic solvents like dichloromethane or ethanol.
The molecular formula of 2-acetamidothiophene-3-carboxamide is , with a molecular weight of approximately 184.22 g/mol. The structural representation features a thiophene ring substituted with an acetamido group at position 2 and a carboxamide group at position 3.
2-Acetamidothiophene-3-carboxamide can undergo several types of chemical reactions:
The mechanism of action for 2-acetamidothiophene-3-carboxamide primarily involves its interaction with specific biological targets. Notably, it has been identified as a non-covalent inhibitor of cruzain, an enzyme essential for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts critical metabolic pathways within the parasite, leading to its death .
2-Acetamidothiophene-3-carboxamide has several scientific applications:
2-Acetamidothiophene-3-carboxamide represents a privileged scaffold in modern medicinal chemistry, characterized by its heterocyclic thiophene core functionalized with acetamido and carboxamide groups at adjacent positions. This configuration facilitates diverse molecular interactions with biological targets, underpinning its utility in rational drug design. Its structural compactness allows for significant derivatization, enabling the fine-tuning of physicochemical properties while retaining core bioactivity. As a synthetic intermediate or pharmacophore, this scaffold bridges traditional heterocyclic chemistry and contemporary multi-target drug discovery paradigms, demonstrating versatility across therapeutic areas including oncology, infectious diseases, and neurodegeneration [3] [8].
Systematic Nomenclature and Core Structure:The compound is systematically named as 2-(acetylamino)thiophene-3-carboxamide under IUPAC conventions. Its canonical SMILES representation (CC(=O)NC1=C(C(=O)N)SC=C1
) precisely encodes the acetamido group (–NHCOCH₃) at the 2-position and the carboxamide (–CONH₂) at the 3-position of the thiophene ring [1]. This arrangement creates a planar, electron-rich system capable of forming multiple hydrogen bonds and dipole-dipole interactions, critical for target binding. The thiophene sulfur contributes to hydrophobic contacts and may participate in weak non-bonded interactions with protein residues.
Bioisosteric Analogues and Strategic Modifications:Structural optimization of this scaffold employs bioisosteric replacement and ring functionalization to enhance target affinity, solubility, or metabolic stability. Key analogues include:
Table 1: Structural Analogues of 2-Acetamidothiophene-3-Carboxamide and Their Therapeutic Applications
Structural Modification | Biological Target | Therapeutic Application | Key Activity Enhancement |
---|---|---|---|
Naphthalen-1-ylacetamide at C2 | JNK1/JNK2 kinases | Neurodegenerative disorders | Dual ATP/JIP-site inhibition (IC₅₀ = 1.32 μM) [6] |
4-(Pyrrolidin-1-yl)butyl linker | VEGFR-2 | Anti-angiogenic cancer therapy | Improved kinase selectivity (IC₅₀ = 11 nM for PAN-90806) [4] |
5-Nitrothiazol-2-ylthio moiety | c-Jun N-terminal kinase | Anti-inflammatory agents | Enhanced JNK displacement (IC₅₀ = 4.62 μM) [6] |
Ortho-N-aryl amino groups | VEGFR-2 & β-tubulin | Dual anticancer agents | Cytotoxicity 1.7–2.3× sorafenib in HepG-2 cells [2] |
Sesquiterpene-lactone hybrids | Leishmania enzymes | Antileishmanial agents | EC₅₀ = 6.41 μM against amastigotes [3] [9] |
Replacement of the thiophene with phenyl rings (e.g., compound 3 in JNK studies) abolishes activity (IC₅₀ >100 μM), underscoring the thiophene’s electronic contribution to target binding. Similarly, altering the carboxamide to ester (5b) or cyano (5c) groups diminishes potency due to reduced hydrogen-bonding capacity [6]. Positional isomerism is equally critical: relocation of the carboxamide to C5 (5f) results in complete loss of JNK1 inhibition, emphasizing the pharmacophoric necessity of the 2,3-disubstitution pattern.
Computational Design Principles:Molecular docking reveals that the 3-carboxamide NH₂ forms hydrogen bonds with hinge-region residues (e.g., Glu917 and Cys919 in VEGFR-2), while the 2-acetamido carbonyl oxygen interacts with hydrophobic pockets. Introducing substituted aryl groups at the acetamido nitrogen (e.g., 2,3-dichlorophenyl in compound 26) enhances JNK1 affinity (IC₅₀ = 1.4 μM) by filling allosteric sub-pockets. Conversely, bulkier 4-substituents (isopropyl, phenyl) cause steric clashes, reducing activity [6] [9].
Anti-Infective Applications:High-throughput screening identified 2-acetamidothiophene-3-carboxamide as a novel anti-leishmanial scaffold. Derivative 6a demonstrated potent activity against intracellular Leishmania donovani amastigotes (EC₅₀ = 6.41 μM) without cytotoxicity in human macrophages (CC₅₀ >50 μM). This selectivity is attributed to dual targeting of parasite-specific enzymes: pteridine reductase (PTR1) and trypanothione synthetase (TryS), validated via molecular docking studies. Sesquiterpene-carboxamide hybrids exhibit enhanced binding to PTR1 and cysteine synthase (LmCS), indicating scaffold adaptability for multi-target antiparasitic design [3] [9].
Oncology: Dual VEGFR-2 and Tubulin Inhibition:Thiophene-3-carboxamides exemplify the "ortho-amino-N,N-diaryl carboxamide" pharmacophore for dual kinase/microtubule inhibition. Compound 21 (structurally related to the core scaffold) inhibits VEGFR-2 (IC₅₀ = 1.29 μM) and β-tubulin polymerization (86% at IC₅₀), exhibiting 1.7-fold higher cytotoxicity than sorafenib in HepG-2 hepatocellular carcinoma cells. Mechanistically, these derivatives induce G2/M arrest and apoptosis via p53 elevation, Bax/Bcl-2 ratio increase, and caspase-3/7 activation [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3